molecular formula C10H15NO2 B1345161 1-Cyanocycloheptyl acetate CAS No. 71172-45-7

1-Cyanocycloheptyl acetate

Cat. No.: B1345161
CAS No.: 71172-45-7
M. Wt: 181.23 g/mol
InChI Key: CDDMHDQXVZILGM-UHFFFAOYSA-N
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Description

1-Cyanocycloheptyl acetate is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by a seven-membered cycloheptyl ring with a cyano group and an acetate ester functional group

Preparation Methods

1-Cyanocycloheptyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with sodium cyanide to form 1-cyanocycloheptanol, which is then acetylated using acetic anhydride to yield this compound . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

1-Cyanocycloheptyl acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1-cycloheptanecarboxylic acid, while reduction can produce 1-cycloheptylamine.

Scientific Research Applications

1-Cyanocycloheptyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and acetate groups.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyanocycloheptyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in metabolic pathways. The specific pathways and targets depend on the context of its application, such as drug development or enzyme studies.

Comparison with Similar Compounds

1-Cyanocycloheptyl acetate can be compared with similar compounds such as:

    1-Cyanocyclohexyl acetate: Similar structure but with a six-membered ring, which may result in different chemical reactivity and biological activity.

    1-Cyanocyclooctyl acetate: Contains an eight-membered ring, potentially leading to variations in steric effects and reaction kinetics.

    Cycloheptyl acetate:

The uniqueness of this compound lies in its combination of a seven-membered ring with both cyano and acetate functional groups, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

(1-cyanocycloheptyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMHDQXVZILGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221365
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-45-7
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetoxycycloheptanecarbonitrile
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